N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-19-14-15(21(26)23-16-8-10-17(28-2)11-9-16)7-12-18(19)22(27)25-13-5-3-4-6-20(24)25/h7-12,14,20H,3-6,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSYHWYFYGVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (referred to as compound NAQ) is a complex organic molecule belonging to the quinazoline family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of NAQ based on available research findings.
- Molecular Formula : C22H25N3O3
- Molecular Weight : 379.5 g/mol
- CAS Number : 1775359-35-7
The structure of NAQ includes an octahydroazepinoquinazoline core with a carboxamide functional group and a methoxy-substituted phenyl ring. These structural features are significant for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs to NAQ exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds derived from quinazolinone scaffolds have shown promising results against human breast adenocarcinoma (MCF-7) and other cancer cell lines. Specifically, derivatives with substitutions similar to those in NAQ demonstrated potent inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR) involved in cancer proliferation .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
| NAQ | TBD | TBD |
The mechanism by which NAQ exerts its biological effects is likely multifaceted:
- Tyrosine Kinase Inhibition : Similar quinazoline derivatives have been shown to act as ATP non-competitive inhibitors against various kinases . This suggests that NAQ could inhibit kinase activity critical for tumor growth and survival.
- Cell Cycle Arrest : Compounds related to NAQ have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of quinazoline derivatives:
- Cytotoxicity Study : A study evaluated the anti-proliferative activity of various quinazoline derivatives against nine cancer cell lines and identified several compounds with significant potency .
- Kinase Selectivity Profiling : Another research effort focused on screening multiple quinazolines against a panel of kinases using Differential Scanning Fluorimetry (DSF), revealing selectivity profiles that could inform therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives of quinazoline can inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells. The specific substitution patterns on the quinazoline ring can enhance potency against various cancer types.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may provide neuroprotective benefits. Research has focused on their potential to mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The methoxy group on the phenyl ring may play a crucial role in enhancing these protective effects.
Pharmacological Applications
Drug Development
The compound serves as a lead structure for the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further optimization to improve efficacy and reduce side effects. Structure-activity relationship (SAR) studies are essential to identify the most promising derivatives.
Targeting Specific Receptors
this compound has been explored for its interaction with various biological receptors. Its potential as an antagonist or agonist at specific targets could lead to therapeutic applications in treating conditions such as hypertension or depression.
Material Science Applications
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices for developing advanced materials. It can enhance the thermal stability and mechanical properties of polymers used in coatings and composites.
Nanotechnology
In nanotechnology applications, derivatives of this compound have been investigated for their use in drug delivery systems. The ability to modify its solubility and stability makes it suitable for encapsulating drugs within nanoparticles for targeted delivery.
Case Studies
Q & A
Q. Yield Optimization :
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents) .
- Use catalysts like benzyltributylammonium bromide to accelerate cyclization .
How can spectroscopic and crystallographic methods be applied to resolve structural ambiguities in this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Assign signals for the methoxyphenyl (δ 3.8 ppm for OCH₃), azepine ring protons (δ 1.5–2.8 ppm), and quinazoline carbonyl (δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 413.8973 for [M+H]⁺) and fragmentation patterns to verify the fused ring system .
- X-ray Crystallography : Resolve stereochemistry of the octahydroazepine ring and confirm substituent positioning .
What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological activity?
Advanced Research Question
Key substituent effects include:
| Substituent | Impact on Activity | Evidence Source |
|---|---|---|
| 4-Methoxyphenyl | Enhances lipophilicity and membrane permeability; may modulate receptor affinity . | |
| Chloro/Fluoro | Increases electrophilicity, improving interactions with biological targets (e.g., kinases) . | |
| Methyl on Azepine | Stabilizes ring conformation, affecting binding pocket compatibility . |
Q. Methodological Approach :
- Synthesize analogs with halogen or electron-withdrawing groups at the phenyl ring.
- Test in vitro bioactivity (e.g., IC₅₀ in kinase inhibition assays) and correlate with computational docking results .
How can conflicting hypotheses about the compound’s mechanism of action (MOA) be resolved?
Advanced Research Question
Preliminary studies suggest dual mechanisms:
- Hypothesis 1 : Inhibition of tyrosine kinases via binding to ATP pockets (supported by quinazoline core analogs) .
- Hypothesis 2 : Modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to azepine moiety .
Q. Experimental Strategies :
- Competitive Binding Assays : Use radiolabeled ATP or neurotransmitters to test displacement .
- Gene Knockout Models : Compare activity in kinase-deficient vs. wild-type cell lines .
- Molecular Dynamics Simulations : Map interactions with kinase domains or GPCRs .
What experimental designs address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
Common issues include poor bioavailability or metabolic instability.
- Pharmacokinetic (PK) Studies : Measure plasma half-life, Cₘₐₓ, and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect oxidation or hydrolysis products .
- Prodrug Strategies : Modify the carboxamide group to improve solubility (e.g., ester prodrugs) .
How can computational modeling guide the optimization of this compound’s selectivity?
Advanced Research Question
- Docking Studies : Screen against kinase or receptor homology models to predict off-target effects (e.g., using AutoDock Vina) .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
- Free Energy Perturbation (FEP) : Simulate binding energy changes for substituent modifications .
How should researchers analyze contradictory data in bioactivity studies of analogs?
Advanced Research Question
Contradictions may arise from assay variability or structural nuances.
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols .
- Structural Comparisons : Overlay crystal structures of analogs to identify critical binding interactions .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chloro-substituted analogs showing consistent IC₅₀ < 1 µM) .
What experimental frameworks are recommended for evaluating toxicity and off-target effects?
Advanced Research Question
- In Silico Tox Prediction : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity .
- In Vitro Panels : Screen against hERG channels (cardiotoxicity) and cytochrome P450 isoforms (drug-drug interactions) .
- In Vivo Safety : Conduct acute toxicity studies in rodents (LD₅₀) and histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
